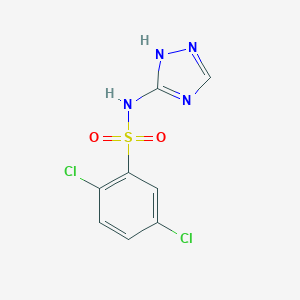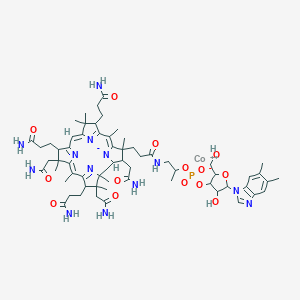![molecular formula C21H21NO5S B224608 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In We will also discuss the biochemical and physiological effects of BNSA, its advantages and limitations for lab experiments, and list future directions for research.
Mecanismo De Acción
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). The mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity is not fully understood but is thought to involve the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to decrease the production of inflammatory prostaglandins in animal models of inflammation. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce the replication of viruses in cell culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is a small molecule that can easily penetrate cell membranes and reach its target. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is also relatively stable and can be stored for long periods of time. However, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid can be toxic at high concentrations and can interfere with other cellular processes. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid. One area of research is the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-inflammatory and anti-cancer effects in animal models of disease. Additionally, the mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity needs to be further elucidated. Finally, the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid-based drugs for the treatment of inflammation, cancer, and viral infections is an important area of research.
Métodos De Síntesis
The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid involves the reaction of 4-nitro-1-naphthol with butylamine to form 4-butoxy-1-naphthol. The 4-butoxy-1-naphthol is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with ammonium carbonate to form 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid.
Aplicaciones Científicas De Investigación
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
Nombre del producto |
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C21H21NO5S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)22-18-11-7-6-10-17(18)21(23)24/h4-13,22H,2-3,14H2,1H3,(H,23,24) |
Clave InChI |
QAPIKRGCSOFYCX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)




![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
